![molecular formula C24H22ClN3O2 B14796579 2-(4-chloro-3-methylphenoxy)-N'-[(E)-(9-ethyl-9H-carbazol-3-yl)methylidene]acetohydrazide](/img/structure/B14796579.png)
2-(4-chloro-3-methylphenoxy)-N'-[(E)-(9-ethyl-9H-carbazol-3-yl)methylidene]acetohydrazide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(4-chloro-3-methylphenoxy)-N’-[(9-ethyl-9H-carbazol-3-yl)methylene]acetohydrazide is a complex organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes a phenoxy group, a carbazole moiety, and an acetohydrazide linkage
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-chloro-3-methylphenoxy)-N’-[(9-ethyl-9H-carbazol-3-yl)methylene]acetohydrazide typically involves a multi-step process. The initial step often includes the preparation of the intermediate compounds, such as 4-chloro-3-methylphenol and 9-ethyl-9H-carbazole. These intermediates are then subjected to various chemical reactions to form the final product.
-
Step 1: Preparation of 4-chloro-3-methylphenol
Reagents: Chlorine, methylphenol
Conditions: Controlled temperature and pressure
-
Step 2: Preparation of 9-ethyl-9H-carbazole
Reagents: Ethylating agents, carbazole
Conditions: Elevated temperature, presence of a catalyst
-
Step 3: Formation of the final compound
Reagents: 4-chloro-3-methylphenol, 9-ethyl-9H-carbazole, acetohydrazide
Conditions: Solvent medium, reflux conditions
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, stringent quality control measures are implemented to ensure the purity and consistency of the final product.
化学反応の分析
Types of Reactions
2-(4-chloro-3-methylphenoxy)-N’-[(9-ethyl-9H-carbazol-3-yl)methylene]acetohydrazide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride, resulting in the formation of reduced derivatives.
Substitution: The phenoxy and carbazole groups can undergo substitution reactions, where functional groups are replaced by other substituents.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide
Reducing Agents: Sodium borohydride, lithium aluminum hydride
Solvents: Ethanol, methanol, dichloromethane
Conditions: Reflux, ambient temperature, inert atmosphere
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines.
科学的研究の応用
2-(4-chloro-3-methylphenoxy)-N’-[(9-ethyl-9H-carbazol-3-yl)methylene]acetohydrazide has a wide range of scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of advanced materials and chemical processes.
作用機序
The mechanism of action of 2-(4-chloro-3-methylphenoxy)-N’-[(9-ethyl-9H-carbazol-3-yl)methylene]acetohydrazide involves its interaction with specific molecular targets and pathways. The phenoxy and carbazole groups play a crucial role in binding to target proteins or enzymes, thereby modulating their activity. This interaction can lead to various biological effects, such as inhibition of microbial growth or induction of apoptosis in cancer cells.
類似化合物との比較
Similar Compounds
- 2-(4-chloro-3-methylphenoxy)acetohydrazide
- N’-[(9-ethyl-9H-carbazol-3-yl)methylene]acetohydrazide
- 4-chloro-3-methylphenoxy-N’-[(9-ethyl-9H-carbazol-3-yl)methylene]acetohydrazide
Uniqueness
The uniqueness of 2-(4-chloro-3-methylphenoxy)-N’-[(9-ethyl-9H-carbazol-3-yl)methylene]acetohydrazide lies in its combined structural features, which confer distinct chemical reactivity and biological activity
特性
分子式 |
C24H22ClN3O2 |
|---|---|
分子量 |
419.9 g/mol |
IUPAC名 |
2-(4-chloro-3-methylphenoxy)-N-[(E)-(9-ethylcarbazol-3-yl)methylideneamino]acetamide |
InChI |
InChI=1S/C24H22ClN3O2/c1-3-28-22-7-5-4-6-19(22)20-13-17(8-11-23(20)28)14-26-27-24(29)15-30-18-9-10-21(25)16(2)12-18/h4-14H,3,15H2,1-2H3,(H,27,29)/b26-14+ |
InChIキー |
KAHSJISBBLZUKE-VULFUBBASA-N |
異性体SMILES |
CCN1C2=C(C=C(C=C2)/C=N/NC(=O)COC3=CC(=C(C=C3)Cl)C)C4=CC=CC=C41 |
正規SMILES |
CCN1C2=C(C=C(C=C2)C=NNC(=O)COC3=CC(=C(C=C3)Cl)C)C4=CC=CC=C41 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-bromo-4-tert-butyl-6-[(E)-(4-methylphenyl)diazenyl]phenol](/img/structure/B14796499.png)
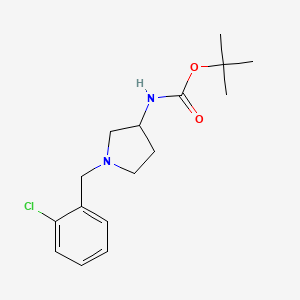
![6,7-Dimethoxy-1-[2-(2,3,4-trifluoro-phenyl)-ethyl]-1,2,3,4-tetrahydro-isoquinoline](/img/structure/B14796512.png)
![3-amino-2-benzoyl-6-oxo-5H-thieno[2,3-b]pyridine-5-carboxylic acid](/img/structure/B14796513.png)
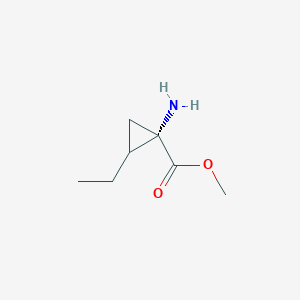
![2-[4-[(2R)-2-(2-Phenyl-1H-benzimidazol-1-yl)-2-(4-piperidinyl)ethoxy]phenyl]-1-(phenylmethyl)-1H-benzimidazole](/img/structure/B14796524.png)
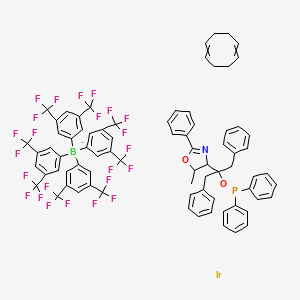
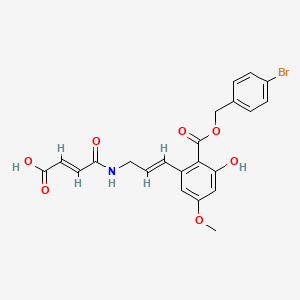
![Tert-butyl 2-[(4-methylphenyl)sulfonyloxymethyl]-2,3-dihydroindole-1-carboxylate](/img/structure/B14796548.png)
![tert-butyl N-[1-(2-aminopropanoyl)piperidin-3-yl]-N-methylcarbamate](/img/structure/B14796549.png)
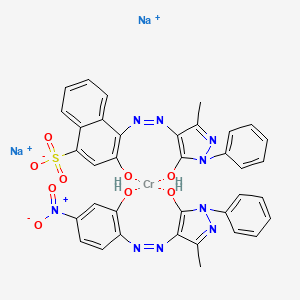
![Ethyl 6-hydroxy-1,2,3,3a,4,5,6,6a-octahydrocyclopenta[c]pyrrole-3-carboxylate](/img/structure/B14796554.png)
![[(2S)-2-[2-[3-(1H-benzimidazol-2-yl)propyl-methylamino]ethyl]-6-fluoro-1-propan-2-yl-3,4-dihydro-1H-naphthalen-2-yl] cyclopropanecarboxylate;dihydrochloride](/img/structure/B14796555.png)

